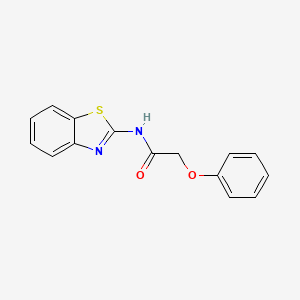

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

The synthesis of N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various cellular effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:

2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

2-arylbenzothiazoles: These compounds have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields.

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various applications such as anticancer and anti-inflammatory activities, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a phenoxyacetamide group. This unique structure contributes to its potential interactions with various biological targets, enhancing its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂S |

| Molecular Weight | 253.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole fragment is known for modulating enzyme activity and receptor function, while the phenoxyacetamide enhances cellular penetration. This dual action allows the compound to affect multiple signaling pathways relevant to disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. The compound's mechanism involves:

- Inducing apoptosis in cancer cells.

- Inhibiting key signaling pathways such as AKT and ERK.

- Reducing inflammatory cytokines like IL-6 and TNF-α.

A comparative analysis of related compounds illustrates the potency of this compound against cancer:

| Compound | IC50 (µM) | Cancer Cell Lines | Mechanism |

|---|---|---|---|

| This compound | 1.5 | A431, A549 | Apoptosis induction, AKT/ERK inhibition |

| Compound B7 (related derivative) | 0.95 | H1299 | Similar mechanisms |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by modulating cytokine levels and inhibiting pathways associated with inflammation. This dual action suggests potential therapeutic applications in both cancer treatment and inflammatory diseases.

Case Studies

- In Vitro Studies : In a study assessing the effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability at concentrations as low as 1 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to controls.

- Animal Models : In vivo studies using murine models have indicated that treatment with this compound leads to reduced tumor growth rates and improved survival outcomes in models of lung cancer.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(10-19-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTZTNBPWAMWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970748 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5540-47-6 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.